molecular formula C6H8BrNO B1381495 2-Bromo-4-propyl-1,3-oxazole CAS No. 1600752-19-9

2-Bromo-4-propyl-1,3-oxazole

Cat. No. B1381495
M. Wt: 190.04 g/mol
InChI Key: BYHCTGNSZXLSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4-propyl-1,3-oxazole” is a chemical compound with the molecular formula C6H8BrNO . It is a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring. Oxazole is a five-membered ring consisting of three carbon atoms, and one oxygen and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazole-based molecules has been a topic of interest in recent years due to their biological activities. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-propyl-1,3-oxazole” consists of a five-membered oxazole ring substituted with a bromine atom at the 2nd position and a propyl group at the 4th position . The InChI code for this compound is InChI=1S/C6H8BrNO/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3 .


Chemical Reactions Analysis

Oxazole compounds, including “2-Bromo-4-propyl-1,3-oxazole”, can undergo a variety of chemical reactions. For instance, they can participate in the van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) to synthesize oxazole-containing molecules .


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-4-propyl-1,3-oxazole” is 190.04 g/mol . It has a topological polar surface area of 26 Ų . The compound has no hydrogen bond donors but has two hydrogen bond acceptors .

Scientific Research Applications

  • Medicinal Chemistry

    • Oxazole compounds are present in various biological activities . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This makes oxazole-based molecules a significant heterocyclic nucleus, which have received attention from researchers globally .
    • The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
    • A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
  • Organic Synthesis

    • A bisoxazole derivative as well as a bromo-substituted oxazole derivatives can be synthesized via a simple approach . The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) .
    • This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
    • The structures of bisoxazole and bromosubstituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .
  • Pharmaceutical Intermediates

    • Oxazole compounds can serve as important intermediates in the synthesis of various pharmaceuticals . For instance, a preparation method of 2-bromo-4 (4-ethoxyphenyl) oxazole has been disclosed, where 2-bromo-1- (4-ethoxyphenyl) ethanone is taken as a starting raw material and is subjected to hydrolysis, esterification, cyclization, and bromination to obtain a target product . This compound is an important medical intermediate .
  • Heterocyclic Chemistry

    • Oxazoles are significant in the field of heterocyclic chemistry . They are known as a prime skeleton for drug discovery . Due to their structural and chemical diversity, oxazole-based molecules enable different types of interactions with various receptors and enzymes, showing broad biological activities .
  • Palladium-Catalyzed Direct Arylation

    • A straightforward route allows the synthesis of 2- (hetero)arylated and 2,5-di (hetero)arylated oxazoles through regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics .
  • Synthesis of Diverse Oxazole Derivatives

    • Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus .
    • Researchers globally have received attention from oxazole-based molecules, leading them to synthesize diverse oxazole derivatives . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
  • Regiocontrolled Palladium-Catalyzed Direct Arylation

    • Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .
    • Using task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .

Future Directions

Oxazole derivatives, including “2-Bromo-4-propyl-1,3-oxazole”, have shown promise in various areas of medicinal chemistry due to their wide spectrum of biological activities . Future research will likely continue to explore the synthesis of new oxazole derivatives and their potential applications in drug discovery .

properties

IUPAC Name

2-bromo-4-propyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHCTGNSZXLSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=COC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-propyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-propyl-1,3-oxazole
Reactant of Route 2
2-Bromo-4-propyl-1,3-oxazole
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-propyl-1,3-oxazole
Reactant of Route 4
2-Bromo-4-propyl-1,3-oxazole
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-propyl-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-propyl-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.